Cas no 808114-09-2 (Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]-)
![Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]- structure](https://www.kuujia.com/scimg/cas/808114-09-2x500.png)
808114-09-2 structure
Product name:Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]-
Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]-
- SCHEMBL10490301
- DTXSID601190315
- 808114-09-2
- 5-(Diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]phenol
- AKOS024389523
-
- Inchi: InChI=1S/C17H19N3O3/c1-3-19(4-2)16-8-5-13(17(21)11-16)12-18-14-6-9-15(10-7-14)20(22)23/h5-12,21H,3-4H2,1-2H3
- InChI Key: YWJKGDSRRVCFNC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 313.14264148Da
- Monoisotopic Mass: 313.14264148Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 81.7Ų
Phenol, 5-(diethylamino)-2-[(E)-[(4-nitrophenyl)imino]methyl]- Related Literature
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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5. Back matter
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